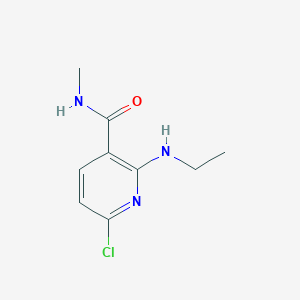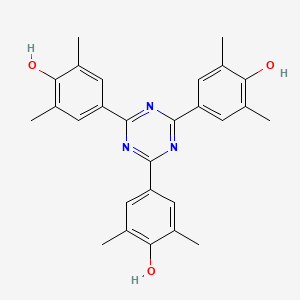
4,4',4''-(1,3,5-Triazinane-2,4,6-triylidene)tris(2,6-dimethylcyclohexa-2,5-dien-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’'-(1,3,5-Triazinane-2,4,6-triylidene)tris(2,6-dimethylcyclohexa-2,5-dien-1-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazinane core linked to three dimethylcyclohexa-dienone groups, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(1,3,5-Triazinane-2,4,6-triylidene)tris(2,6-dimethylcyclohexa-2,5-dien-1-one) typically involves the reaction of 1,3,5-triazinane derivatives with dimethylcyclohexa-dienone under controlled conditions. The process often requires the use of catalysts and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of high-throughput reactors and continuous flow systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’'-(1,3,5-Triazinane-2,4,6-triylidene)tris(2,6-dimethylcyclohexa-2,5-dien-1-one) can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
4,4’,4’'-(1,3,5-Triazinane-2,4,6-triylidene)tris(2,6-dimethylcyclohexa-2,5-dien-1-one) has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4,4’,4’'-(1,3,5-Triazinane-2,4,6-triylidene)tris(2,6-dimethylcyclohexa-2,5-dien-1-one) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: A compound with a similar triazine core but different substituents, used in various chemical applications.
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Known for its use as a crosslinking agent in polymer synthesis.
Uniqueness
4,4’,4’'-(1,3,5-Triazinane-2,4,6-triylidene)tris(2,6-dimethylcyclohexa-2,5-dien-1-one) stands out due to its unique combination of a triazinane core and dimethylcyclohexa-dienone groups, which confer distinct chemical and physical properties. This makes it particularly valuable for specialized applications in materials science and organic synthesis .
Propiedades
Número CAS |
38013-14-8 |
|---|---|
Fórmula molecular |
C27H27N3O3 |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
4-[4,6-bis(4-hydroxy-3,5-dimethylphenyl)-1,3,5-triazin-2-yl]-2,6-dimethylphenol |
InChI |
InChI=1S/C27H27N3O3/c1-13-7-19(8-14(2)22(13)31)25-28-26(20-9-15(3)23(32)16(4)10-20)30-27(29-25)21-11-17(5)24(33)18(6)12-21/h7-12,31-33H,1-6H3 |
Clave InChI |
VFMZIXLTYJUDEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C2=NC(=NC(=N2)C3=CC(=C(C(=C3)C)O)C)C4=CC(=C(C(=C4)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


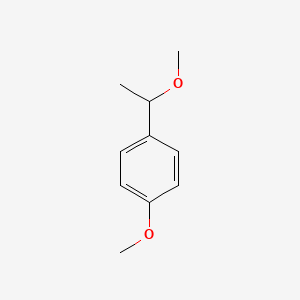

![3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13987181.png)

![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)
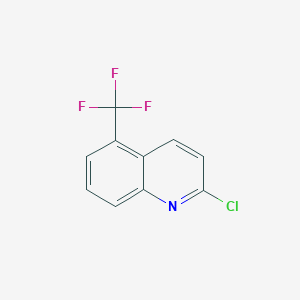


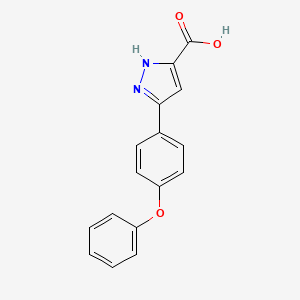
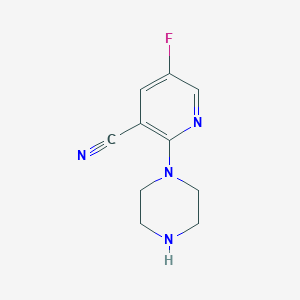
![[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate](/img/structure/B13987214.png)
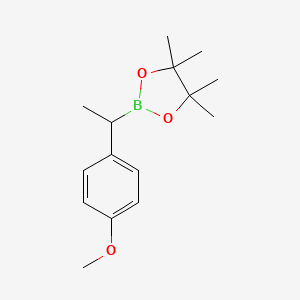
![1-[3-Carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydro-2-furyl]-3-phenylurea](/img/structure/B13987227.png)
